(2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide is a complex organic compound featuring a cyano group, a thiazole ring, and fluorinated benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring, followed by the introduction of the cyano group and the fluorinated benzyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other enamides and thiazole derivatives, such as:
- (2E)-2-cyano-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enamide
- (2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide
Uniqueness
What sets (2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide apart is its fluorinated benzyl and phenyl groups. These fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3OS/c21-16-5-1-13(2-6-16)9-15(11-23)19(26)25-20-24-12-18(27-20)10-14-3-7-17(22)8-4-14/h1-9,12H,10H2,(H,24,25,26)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJHHFKNYRKZIK-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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